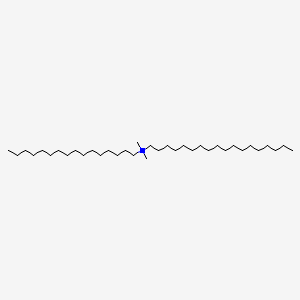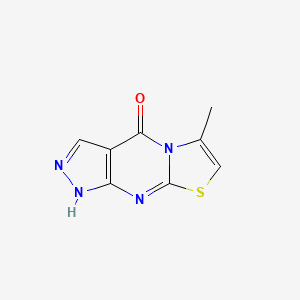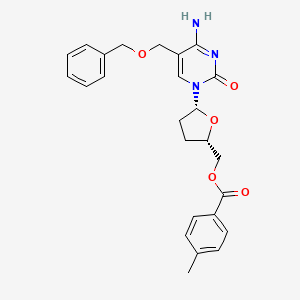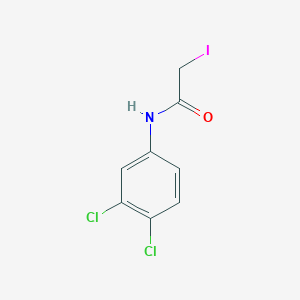
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene is a chemical compound with the molecular formula C12H19N3O. It is characterized by its unique bicyclic structure, which includes a nitroso group and two nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Nitroso-12,13-diazabicyclo(921)tetradeca-1(14),11-diene typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, may also be employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group may yield nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
12,13-Diazabicyclo(9.2.1)tetradeca-1(14),11-diene: Lacks the nitroso group but shares the bicyclic structure.
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-11(14),13-diene: Similar structure with slight variations in the position of the double bonds
Uniqueness
14-Nitroso-12,13-diazabicyclo(9.2.1)tetradeca-1(14),11-diene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
79442-08-3 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
14-nitroso-12,13-diazabicyclo[9.2.1]tetradeca-1(14),11-diene |
InChI |
InChI=1S/C12H19N3O/c16-15-12-10-8-6-4-2-1-3-5-7-9-11(12)14-13-10/h1-9H2,(H,13,14) |
InChI Key |
PHNGUVIYSDRRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=C(C(=NN2)CCCC1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
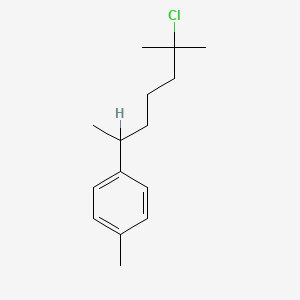
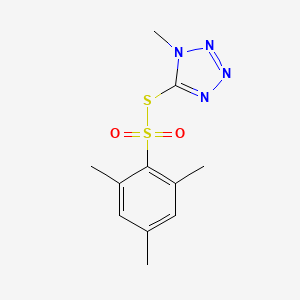


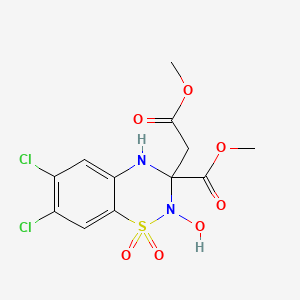
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
